2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, an ethyl-substituted phenyl group, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves the reaction of 2-ethylphenylamine with 3-(3-methoxyphenyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-methylphenyl)-3-(3-methoxyphenyl)propanamide
- 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide
- 2-cyano-N-(2-ethylphenyl)-3-(3-hydroxyphenyl)propanamide
Uniqueness
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both the cyano and methoxy groups provides a distinct set of properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-15-8-4-5-10-18(15)21-19(22)16(13-20)11-14-7-6-9-17(12-14)23-2/h4-10,12,16H,3,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHYVVDXSVHCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.